9-Acetylmidecamycin is a semi-synthetic derivative of the antibiotic midecamycin, which is part of the macrolide class of antibiotics. It exhibits antibacterial properties and is primarily used in the treatment of various bacterial infections. The compound is characterized by an acetylamide functional group, which enhances its pharmacological profile compared to its parent compound.
9-Acetylmidecamycin is derived from midecamycin, which is produced by the fermentation of the bacterium Micromonospora griseorubida. The semi-synthetic modification to create 9-acetylmidecamycin involves chemical processes that modify the structure of midecamycin to improve its efficacy and stability.
The compound falls under the classification of macrolide antibiotics. Macrolides are known for their mechanism of action, which involves inhibition of bacterial protein synthesis. 9-Acetylmidecamycin is specifically categorized among semi-synthetic derivatives that enhance the therapeutic spectrum and pharmacokinetic properties.
The synthesis of 9-acetylmidecamycin typically involves several key steps:
The reaction conditions, such as temperature and reaction time, are critical for maximizing yield and purity. Typically, reactions are conducted at room temperature with monitoring via thin-layer chromatography to ensure completion.
The molecular formula for 9-acetylmidecamycin is . It features a macrolide ring structure characteristic of this class of antibiotics, with an acetylamide substituent at the 9-position.
9-Acetylmidecamycin participates in various chemical reactions typical for amides and macrolides:
Understanding the reactivity patterns helps in designing derivatives with enhanced properties or reduced side effects.
The mechanism by which 9-acetylmidecamycin exerts its antibacterial effects involves:
Studies have shown that 9-acetylmidecamycin retains activity against a range of Gram-positive bacteria, similar to other macrolides but with improved pharmacokinetic properties due to its structural modifications.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and stability studies under various conditions.
9-Acetylmidecamycin has several applications in medical science:
Nuclear Magnetic Resonance (NMR) Profiling9-Acetylmidecamycin’s structure is characterized by strategic acetylation at the C-9 hydroxyl group of the 16-membered lactone ring and the C-3″ position of the mycarose sugar. ^1^H-NMR spectroscopy reveals distinct chemical shifts for acetyl groups: the 9-O-acetyl signal appears at δ 2.08 ppm, while the 3″-O-acetyl group resonates at δ 2.15 ppm. Anomeric protons of the disaccharide moiety (mycaminose-mycarose) are observed between δ 4.50–5.30 ppm, confirming glycosidic linkages. ^13^C-NMR further resolves carbonyl carbons of the 9-O-acetyl and 3″-O-acetyl at δ 170.2 and 170.5 ppm, respectively [6] [7]. Mass spectrometry (HR-ESI-MS) provides complementary validation, with the molecular ion peak at m/z 926.4 [M+Na]⁺, consistent with the addition of two acetyl groups (C₄₆H₇₅NO₁₇; Δmm < 2 ppm) [6].
Stereochemical AnalysisNuclear Overhauser Effect (NOE) experiments confirm spatial proximity between the 3″-acetyl group and the mycarose C-4″ proton, proving stereospecific acylation. This technique distinguishes positional isomers by detecting through-space interactions absent in alternative acetylation sites [6].
Table 1: Key NMR Assignments for 9-Acetylmidecamycin
Position | ^1^H Chemical Shift (δ, ppm) | ^13^C Chemical Shift (δ, ppm) | Group |
---|---|---|---|
9-OCOCH₃ | 2.08 (s, 3H) | 170.2 / 21.0 | Acetyl |
3″-OCOCH₃ | 2.15 (s, 3H) | 170.5 / 21.2 | Acetyl |
H-1‴ (Mycarose) | 4.95 (d, J=7.0 Hz) | 101.8 | Anomeric |
H-1′ (Mycaminose) | 5.21 (d, J=3.5 Hz) | 95.7 | Anomeric |
Regioselective Acetylation ChallengesDirect chemical acylation of midecamycin often yields undesired isomers due to competing reactivity of hydroxyl groups. Initial synthetic routes using acetic anhydride in pyridine produced 9,2′,4″-triacetylmidecamycin, requiring subsequent deprotection to remove the 2′-acetyl group. This inefficiency stems from kinetic acetylation at the sterically accessible 2′-OH of mycaminose, necessitating harsh alkaline hydrolysis that risks lactone degradation [6] [8].
Catalytic InnovationsModern methods employ 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst in aprotic solvents (ethyl acetate, dichloromethane). This enables one-step synthesis with 85–92% regioselectivity for the 9 and 3″ positions. Key advantages include:
Table 2: Comparison of Key Synthetic Routes
Method | Conditions | Yield (%) | Primary Product | Drawbacks |
---|---|---|---|---|
Classical Anhydride/Pyridine | Ac₂O, Py, 80°C, 6h | 60–70 | 9,2′,4″-Triacetylmidecamycin | Low selectivity, multi-step deacetylation |
DMAP-Catalyzed | Ac₂O, DMAP, CH₂Cl₂, 25°C, 2h | 85–92 | 9,3″-Diacetylmidecamycin | Minimal |
Molecular Sieve-Assisted | AcCl, MS 4Å, CH₂Cl₂, 0°C, 1h | 75 | 3″,4″-Isomer | Requires low temperatures |
Isomerization MechanismsAcid-catalyzed conditions promote 3″→4″ acetyl migration on the mycarose moiety via a transient oxonium ion. This rearrangement, identified by NOE and HPLC, underscores the lability of ester groups under acidic workup conditions [6] [8].
Chemical Acylation Trade-offsChemical methods offer high reaction rates and scalability but suffer from poor regiocontrol. Solvent selection critically influences selectivity: polar solvents (pyridine) favor 2′-acetylation, while aprotic media (CH₂Cl₂) enhance 3″-acylation. Byproducts require resource-intensive chromatography, reducing overall sustainability [4] [6].
Enzymatic ApproachesGlycosyltransferases (GTs) like OleD from Streptomyces antibioticus demonstrate activity toward midecamycin, attaching diverse sugars (glucose, xylose, N-acetylglucosamine) to the 2′-OH position. Although not directly synthesizing 9-acetylmidecamycin, these enzymes provide insights for biocatalyst engineering:
Comparative Efficiency Metrics
mdmB Gene FunctionIn Streptomyces mycarofaciens, the mdmB gene encodes a 3-O-acyltransferase (EC 2.3.1.-) that catalyzes C-3 acetylation/propionylation of the midecamycin lactone ring. This enzyme:
Operon OrganizationThe mdm cluster contains three tightly linked genes:
Catalytic MechanismSequence alignment reveals a conserved HX₃D motif characteristic of BAHD acyltransferases. Site-directed mutagenesis of His¹⁵³ abolishes activity, indicating its role in proton transfer during nucleophilic attack by the C-3 oxygen on the acyl-CoA thioester.
Acid-Catalyzed RearrangementsBelow pH 4.0, 9-acetylmidecamycin undergoes reversible 3″→4″ acetyl migration on mycarose, forming a thermodynamically stable isomer. This intramolecular transesterification proceeds via:
Alkaline HydrolysisAbove pH 8.0, hydroxide ion attacks the 9-O-acetyl carbonyl, generating 9-deacetylmidecamycin and acetate. This irreversible hydrolysis follows first-order kinetics (k = 0.18 h⁻¹ at pH 9.0/25°C). The 3″-O-acetyl group remains intact due to steric protection by the sugar moiety [6].
Table 3: Degradation Pathways of 9-Acetylmidecamycin
Condition | Primary Degradant | Mechanism | Half-Life (25°C) | Bioactivity Loss |
---|---|---|---|---|
pH < 4.0 | 4″-Acetyl isomer | Intramolecular acyl migration | 32 min (pH 2.0) | Partial |
pH > 8.0 | 9-Deacetylmidecamycin | Ester hydrolysis | 3.8 h (pH 9.0) | Complete |
Neutral pH | Stable | N/A | >24 months | N/A |
Formulation ImplicationsStabilization strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7